五氟丙酰氟

描述

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several papers. For instance, the synthesis of dialkylamino compounds of group 14 elements with benzamidinate ligands treated with pentafluoropyridine is described, showing different reactivity based on the metal atom involved . Another study demonstrates the use of pentafluoropyridine in the deoxyfluorination of carboxylic acids to acyl fluorides, which can be further used in one-pot amide bond formation . Additionally, the synthesis of bis(pentafluorophenyl)boron fluoride and its reactions with various lithium compounds to form ligands for titanium and zirconium complexes is reported .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray structural analysis. For example, the tin fluoride compound synthesized in one study was characterized by these methods, revealing an asymmetric dimer with weak interactions . The structural analysis of pentafluorophenyl derivatives also provides insights into the electronic interactions of the substituents .

Chemical Reactions Analysis

The reactivity of fluorinated compounds varies with the structure and the substituents. Pentafluoropyridine undergoes oxidative addition with Si(II) and Ge(II) atoms, while substitution reactions occur with Sn(II) atoms . Pentafluorophenylxenon(II) cation is another example of a stable system with a xenon-carbon bond, showcasing the electrophilic transfer reactivity of pentafluorophenyl groups . The synthesis and rearrangement of perfluoroisopropylpyridines also highlight the intermolecular mechanisms involved in fluoride-ion-initiated reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their high electronegativity and the ability to form stable bonds. The fluorine chemical shifts and coupling constants in pentafluorophenyl derivatives correlate with the pi-electron donor or acceptor character of the substituents, affecting their chemical shifts and reactivity . The synthesis of poly(pentafluorophenylmethylsiloxane) demonstrates the potential for unusual properties such as permeability and surface activity due to the high fluorine content .

科学研究应用

五氟丙酰氟应用的综合分析

五氟丙酰氟是一种在科学研究中具有多种应用的化学化合物。以下是六种独特应用的详细分析,每个应用都有其自己的部分和丰富的内容。

聚合物工业:五氟丙酰氟因其耐溶剂和化学品而被用于聚合物工业。 它在生产聚偏二氟乙烯 (PVDF) 中特别有用,PVDF 是一种以其优异的耐化学性而闻名的材料 . PVDF 用于各种应用,包括化学加工设备的涂层以及管道和阀门的保护屏障。

生物医学研究:在生物医学研究中,可从五氟丙酰氟中获得的 PVDF 因其生物相容性和独特的机械性能而被利用。 它被应用于医疗器械、假肢以及作为人工器官的材料 . 它的压电性能也应用于监测生理参数的传感器。

储能:与五氟丙酰氟相关的化合物在储能解决方案中很重要。 PVDF 因其稳定性和电化学特性而被用作锂离子电池中的粘合剂,从而提高了电池寿命和性能 .

分子分离:该化合物的衍生物用于分子分离过程。 PVDF 膜被用于水净化过滤系统和气体分离,因为它们具有耐受恶劣化学环境的能力 .

电子和光子学:在电子和光子学领域,从五氟丙酰氟衍生的材料用于制造电子元件。 PVDF 具有铁电和压电特性,使其适合用在传感器、致动器和其他自旋阀器件中 .

纳米技术:五氟丙酰氟在纳米技术中至关重要,特别是在纳米薄膜和纳米复合材料的开发中。 这些材料在先进电子产品中具有应用,它们有助于元件的小型化并提高导电性 .

安全和危害

作用机制

Target of Action

Pentafluoropropionyl fluoride (PFPAF) is a strong fluorinating agent . It can react with many organic compounds, leading to fluorination reactions such as fluorination of alkanes, alkenes, and aromatics . The primary targets of PFPAF are therefore organic compounds that can undergo these reactions.

Mode of Action

PFPAF interacts with its targets by replacing hydrogen atoms with fluorine atoms . This process is known as fluorination. The fluorination of organic compounds can significantly alter their chemical properties, making them more reactive or stable depending on the specific context .

Biochemical Pathways

For example, fluoride ions can inhibit glycolysis and induce apoptosis via mitochondrial-mediated and endoplasmic reticulum stress pathways

Pharmacokinetics

For instance, the presence of fluorine can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFPAF would likely be influenced by its strong fluorinating nature and the resulting changes in the chemical properties of the compounds it interacts with.

Result of Action

The result of PFPAF’s action is the fluorination of target organic compounds . This can lead to significant changes in the compounds’ chemical properties and reactivity . The exact molecular and cellular effects would depend on the specific compounds being fluorinated and the context in which the reaction occurs.

属性

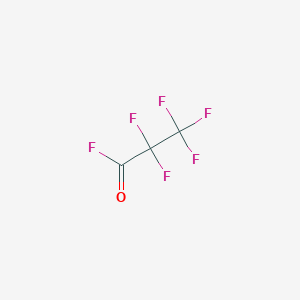

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCLKCNTDGWDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059968 | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Pentafluoropropionyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

422-61-7 | |

| Record name | 2,2,3,3,3-Pentafluoropropanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of pentafluoropropionyl fluoride in material science?

A1: Pentafluoropropionyl fluoride, in conjunction with tertiary amines, exhibits the ability to dissolve silica gel. [] This property suggests potential applications in material science, particularly in areas requiring the controlled etching or modification of silica-based materials.

Q2: What is the primary method of synthesizing pentafluoropropionyl fluoride from hexafluoropropylene oxide?

A2: Pentafluoropropionyl fluoride can be effectively synthesized through the catalytic degradation of hexafluoropropylene oxide low polymers. This reaction is typically carried out at elevated temperatures (110-130°C) under pressure (2-3 atm) using cesium fluoride as a catalyst and an amine, like dimethylformamide, as a solvent. [, ] The use of cesium fluoride has been shown to yield high purity pentafluoropropionyl fluoride (above 98%) with a yield exceeding 92%. []

Q3: Are there any alternative synthetic pathways for producing pentafluoropropionyl fluoride?

A3: Yes, besides the degradation of hexafluoropropylene oxide, pentafluoropropionyl fluoride can also be produced through the thermal isomerization of trifluoromethyl trifluorovinyl ether. [] Additionally, it is observed as a byproduct in the flow pyrolysis of specific perfluoro-cyclobutane derivatives at high temperatures. []

Q4: Has the use of pentafluoropropionyl fluoride in addressing environmental concerns been explored?

A4: Research indicates that the synthesis of pentafluoropropionyl fluoride from hexafluoropropylene oxide oligomers, catalyzed by cesium fluoride in tetraglyme, can simultaneously degrade persistent organic pollutants. [] This dual-purpose approach suggests a potential avenue for utilizing this chemical process to address environmental remediation while producing a valuable industrial chemical.

Q5: Beyond its use in material science, are there other known industrial applications for pentafluoropropionyl fluoride?

A5: Pentafluoropropionyl fluoride serves as a key precursor in synthesizing perfluoro-2-methyl-3-pentanone. [] This compound exhibits excellent flame-retardant properties and finds application in diverse areas like protecting molten magnesium, as a component in extinguishing agents, and in cleaning compositions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。